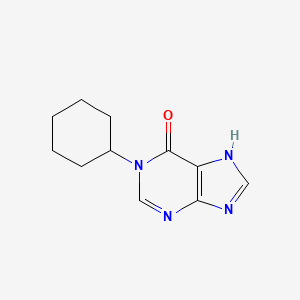

1-cyclohexyl-7H-purin-6-one

Description

1-Cyclohexyl-7H-purin-6-one is a purine derivative characterized by a cyclohexyl substituent at the N1 position of the purine core. This structural modification distinguishes it from natural purines (e.g., adenine, hypoxanthine) and influences its physicochemical and biological properties. The compound is synthesized via alkylation reactions, typically using bromomethylcyclohexane as the alkylating agent in polar aprotic solvents like DMF, with potassium carbonate as a base .

Properties

IUPAC Name |

1-cyclohexyl-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c16-11-9-10(13-6-12-9)14-7-15(11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLRGWDEYKALJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(C2=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325246 | |

| Record name | 1-cyclohexyl-7H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-46-7 | |

| Record name | NSC409430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexyl-7H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-7H-purin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dibenzyluracil with cyclohexane in the presence of a peroxide catalyst such as tert-butyl hydroperoxide. The reaction is typically carried out at elevated temperatures (around 140°C) for an extended period (24 hours) to achieve the desired product .

Industrial Production Methods

Industrial production of 1-cyclohexyl-7H-purin-6-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-7H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-purine oxides, while reduction may produce cyclohexyl-purine alcohols.

Scientific Research Applications

1-cyclohexyl-7H-purin-6-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential role in biological processes and as a probe for investigating purine metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-7H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between 1-cyclohexyl-7H-purin-6-one and related purine derivatives:

Key Observations :

- Lipophilicity: The cyclohexyl group in 1-cyclohexyl-7H-purin-6-one significantly increases hydrophobicity compared to methyl or amino substituents, impacting membrane permeability and metabolic stability .

- Steric Effects: The bulky cyclohexyl moiety may interfere with interactions in enzyme active sites, as seen in analogs like 7-(4-phenoxyphenyl)-purine derivatives .

Enzyme Inhibition and DNA Repair

- Methylated Analogs: 7-Methyladenine (2-amino-7-methyl-1H-purin-6(7H)-one) is implicated in DNA repair mechanisms, particularly in alkylation damage contexts . In contrast, 1-cyclohexyl-7H-purin-6-one’s steric bulk may limit its role in base-excision repair pathways.

Metal Complexation

- Copper Complexes: 9-Deazahypoxanthine forms stable copper complexes (e.g., [{Cu(9dhx)(H2O)3}2(µ-SO4)2]), leveraging its keto and nitrogen donor sites . The cyclohexyl group in 1-cyclohexyl-7H-purin-6-one likely reduces metal-binding affinity due to steric hindrance.

Physical and Spectroscopic Properties

| Property | 1-Cyclohexyl-7H-purin-6-one | 2-Amino-7-methyl-1H-purin-6(7H)-one | 6-Chloro-9H-purine |

|---|---|---|---|

| Solubility | Low (hydrophobic) | Moderate (polar substituents) | Low (chlorine) |

| Crystal System | Not reported | Monoclinic (P21/n) | Monoclinic (C2/c) |

| IR Peaks | ~1650 cm⁻¹ (C=O stretch) | ~1670 cm⁻¹ (C=O, NH2 bends) | ~1600 cm⁻¹ (C-Cl) |

- Spectroscopy : Cyclohexyl-substituted purines exhibit characteristic C=O stretches near 1650 cm⁻¹, similar to other 6-oxo purines . Chlorine substituents (e.g., 6-chloro-9H-purine) show distinct C-Cl vibrations at ~1600 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.